1-Cyclopropyl-2-methylpiperazine

Description

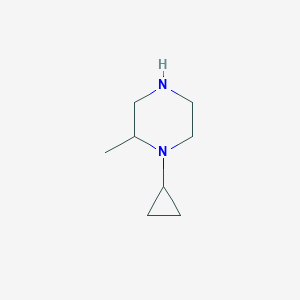

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7-6-9-4-5-10(7)8-2-3-8/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWWWZDHOHKRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation

Direct Synthesis of 1-Cyclopropyl-2-methylpiperazine

The direct synthesis of this compound is a multi-faceted process that requires careful control over reaction conditions and the selection of appropriate starting materials.

The preparation of this compound typically involves a series of chemical transformations. vapourtec.com A common strategy begins with readily available starting materials and proceeds through several key intermediate stages. One patented method outlines a three-step process that starts with N-Boc-piperazine and cyclopropane (B1198618) carbonyl chloride. google.com This is followed by a reduction step and subsequent deprotection to yield the final product. google.com This multi-step approach allows for the precise installation of the required functional groups and the construction of the piperazine (B1678402) ring system. vapourtec.com

Another approach involves the direct alkylation of a piperazine derivative. For instance, reacting 1-methylpiperazine (B117243) with a cyclopropylmethyl halide under basic conditions can yield the target compound. A patent describes a process where anhydrous 3-methylpiperazine is reacted with bromomethylcyclopropane in ethyl acetate (B1210297) to produce the desired product. google.com

The following table summarizes a generalized multi-step synthesis approach:

| Step | Description | Key Reagents & Conditions |

| S1 | Acylation of N-Boc-piperazine | N-Boc-piperazine, cyclopropane carbonyl chloride, triethylamine (B128534) or pyridine, inert solvent (e.g., dichloromethane), 0-10°C. google.com |

| S2 | Reduction of the carbonyl group | Sodium borohydride (B1222165), boron trifluoride-diethyl etherate, ether solvent. google.com |

| S3 | Deprotection of the Boc group | Concentrated hydrochloric acid, alcoholic solvent, followed by basification with NaOH or KOH. google.com |

This table is a generalized representation based on a patented synthetic route.

The synthesis of this compound relies on several key precursor molecules. N-Boc-piperazine is a common starting material, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the nitrogen atoms in the piperazine ring. google.commdpi.com This allows for selective functionalization of the other nitrogen atom. Cyclopropane carbonyl chloride is another crucial precursor, providing the cyclopropylcarbonyl moiety that is later reduced to the cyclopropylmethyl group. google.com

During the synthesis, several key intermediates are formed. After the initial acylation step, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is generated. google.com The subsequent reduction of the carbonyl group leads to the formation of N-Boc-4-(cyclopropylmethyl)piperazine . google.com The final step involves the removal of the Boc protecting group to yield the target molecule.

The selection of reagents and the control of reaction conditions are critical for the successful synthesis of this compound.

For the initial acylation, an inert solvent such as dichloromethane (B109758) is typically used, and the reaction is carried out at a low temperature (0-10 °C) to control the reactivity of the acid chloride. google.com A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction. google.com

The reduction of the carbonyl group is often achieved using a reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride-diethyl etherate. google.com This combination effectively reduces the amide to an amine.

The final deprotection of the Boc group is typically accomplished under acidic conditions, for example, by using concentrated hydrochloric acid in an alcoholic solvent. google.com The reaction mixture is then neutralized with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to isolate the free base of this compound. google.com The reaction temperature for the deprotection step is often maintained between 40-60 °C. google.com

Once the synthesis is complete, the crude product must be isolated and purified to obtain this compound of high purity. A common workup procedure involves extraction of the product into an organic solvent after basification of the reaction mixture. google.com The organic phase is then washed, dried, and the solvent is removed under reduced pressure. google.com

Further purification is often achieved through distillation under vacuum. google.com This technique separates the desired product from lower and higher boiling impurities. In some cases, column chromatography may be employed for purification, although distillation is often sufficient for this type of compound. The purity of the final product can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. google.com

Role as a Synthetic Precursor in Complex Molecule Construction

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.

Incorporation into Quinolone Antibacterial Scaffolds

One of the most significant applications of this compound is its use as a side chain in the synthesis of quinolone and fluoroquinolone antibiotics. doaj.orgmdpi.com The piperazine moiety at the C-7 position of the quinolone ring system is known to have a strong influence on the antibacterial spectrum and potency of these drugs. doaj.orgnih.gov

The synthesis of these derivatives typically involves the reaction of a quinolone core, which has a leaving group (such as a fluorine or chlorine atom) at the C-7 position, with this compound. mdpi.com This nucleophilic aromatic substitution reaction results in the formation of a new carbon-nitrogen bond, incorporating the piperazine derivative into the quinolone scaffold.

The presence of the cyclopropyl (B3062369) group and the methyl group on the piperazine ring can significantly impact the pharmacological properties of the resulting antibiotic. These groups can influence the drug's binding to its target enzymes, such as DNA gyrase and topoisomerase IV, as well as its pharmacokinetic properties. nih.gov The stereochemistry of the methyl group on the piperazine ring can also lead to the formation of different enantiomers, which may exhibit different biological activities. nih.gov

The following table lists some quinolone antibiotics that incorporate a piperazine or a substituted piperazine moiety:

| Quinolone Antibiotic | C-7 Substituent |

| Ciprofloxacin | Piperazine mdpi.com |

| Norfloxacin | Piperazine doaj.org |

| Gatifloxacin | 3-Methylpiperazine |

| Moxifloxacin | 8-Methoxy-2,8-diazabicyclo[4.3.0]nonane |

This table provides examples of quinolone antibiotics with piperazine or related substituents to illustrate the importance of this moiety in the drug class.

Utilization in Heterocyclic Compound Synthesis

The structural framework of this compound makes it a valuable synthon in the construction of a variety of heterocyclic compounds. The piperazine ring, with its two nitrogen atoms, provides sites for further functionalization and ring annulation reactions. researchgate.net For instance, the secondary amine of the piperazine can participate in condensation reactions with various electrophiles to form more complex heterocyclic systems.

One notable application is in the synthesis of quinoline (B57606) derivatives. For example, the reaction of a substituted piperazine with a suitable quinoline precursor can yield complex fused heterocyclic systems. However, the reaction pathway can be sensitive to the specific reagents and conditions used. In one instance, an attempt to synthesize a specific thiazolo[5,4-b]quinoline-2,9-dione by reacting a piperazine derivative resulted in the formation of a different quinolin-4(1H)-one derivative, highlighting the nuanced reactivity of these systems. researchgate.net

Furthermore, piperazine derivatives, including those with cyclopropyl and methyl substitutions, are utilized in the synthesis of potent receptor antagonists. For example, they are incorporated into the structures of dopamine (B1211576) D3 receptor ligands, where the piperazine ring often serves as a central scaffold connecting different pharmacophoric elements. nih.gov The nature of the substituents on the piperazine ring, such as the cyclopropylmethyl group, can significantly influence the binding affinity and selectivity of the final compound for its biological target. nih.gov

The zinc(II)-mediated nucleophilic addition of amines to nitriles to form amidines is another area where piperazine analogs are employed. While simple piperazine can form coordination polymers with zinc(II), substituted piperazines like 1-methylpiperazine can participate in the formation of amidine complexes, demonstrating the utility of these building blocks in constructing carbon-nitrogen bonds under catalytic conditions. rsc.org

Application in Advanced Linker Chemistry

While specific examples detailing the use of this compound itself in advanced linker chemistry are not prevalent in the provided search results, the piperazine moiety is a component in some linker designs. For instance, a noncleavable linker was constructed with hydrophilic PEG chains that included a piperazine coupled to a pyrrolobenzodiazepine (PBD) dimer through aryl groups. nih.gov This demonstrates the potential for incorporating piperazine-containing structures into complex linker architectures for ADCs. The properties of such linkers, including their hydrophilicity and stability, can be fine-tuned by the strategic inclusion of various chemical moieties. americanpharmaceuticalreview.comnih.gov

Derivatization and Functionalization of this compound Analogs

The chemical versatility of this compound allows for a wide range of derivatization and functionalization reactions, targeting either the cyclopropane ring or the piperazine moiety.

The cyclopropane ring, due to its inherent strain, can undergo various ring-opening reactions, although such reactions for this compound itself are not explicitly detailed in the provided search results. However, general reactions of cyclopropyl groups, particularly those adjacent to a carbonyl group (cyclopropyl ketones), are well-documented and provide insight into potential transformations. These include:

Reduction: The carbonyl group of a cyclopropyl ketone can be reduced to a hydroxyl group using reagents like sodium borohydride. nih.gov

Nucleophilic Addition: Grignard reagents can add to the carbonyl group of cyclopropyl ketones to form tertiary alcohols. nih.gov

Ring Expansion: Cyclopropyl ketones can be converted to their corresponding diazo derivatives, which can then undergo photochemical ring expansion to form cyclobutenes. utdallas.edu This transformation proceeds through the formation of a carbene intermediate. utdallas.edu

Formation of Other Derivatives: Cyclopropyl ketones can be transformed into a variety of other functional groups, including epoxides and non-natural amino esters, through multi-step synthetic sequences. utdallas.edu

These examples with cyclopropyl ketones suggest that if the piperazine nitrogen in this compound were to be acylated to form a cyclopropyl ketone derivative, a rich field of subsequent chemical transformations would become accessible.

The piperazine ring, with its two nitrogen atoms, is a hub for a multitude of chemical reactions. ambeed.com These reactions allow for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Common reactions involving the piperazine moiety include:

Acylation: The secondary amine of the piperazine ring can readily react with acyl halides or acid anhydrides to form amides. This is a fundamental transformation for introducing various functional groups. ambeed.com

Alkylation: The nitrogen atoms of the piperazine ring can be alkylated using alkyl halides. This reaction is often used to introduce new carbon chains or functionalized side groups. For example, N-methylpiperazine can be alkylated with reactive alkyl halides. nih.gov

Reductive Amination: Piperazines can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and can be used to arylate the piperazine nitrogen. nih.gov

Aromatic Nucleophilic Substitution (SNAr): In cases where an aromatic ring is sufficiently electron-deficient, the piperazine nitrogen can act as a nucleophile and displace a leaving group on the aromatic ring. nih.gov

These reactions are fundamental in the synthesis of a vast number of pharmaceutical compounds where the piperazine ring often serves as a key structural motif. researchgate.netnih.gov

The combination of reactions involving both the cyclopropane and piperazine moieties allows for the synthesis of a diverse library of substituted derivatives of this compound. For instance, a primary amine can be used as a starting point for the assembly of 2-substituted piperazines through a sequential double oximinoalkylation and reductive cyclization process. researchgate.net

In the context of drug discovery, substituted piperazine derivatives are frequently synthesized to explore structure-activity relationships. For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and synthesized to evaluate their cytotoxic activity. rsc.org This highlights the common strategy of modifying the substituents on the piperazine ring to optimize biological activity.

Furthermore, the synthesis of 1-substituted 5-alkylphenazine derivatives demonstrates how functional groups can be introduced onto a heterocyclic system that could potentially be linked to a piperazine moiety. nih.gov The stability and reactivity of these derivatives are highly dependent on the nature and position of the substituents. nih.gov Similarly, the synthesis of substituted thiazinanes and their derivatives showcases the broad scope of heterocyclic chemistry where piperazine-like structures can be modified. mdpi.com

Advanced Synthetic Approaches

The synthesis of this compound and its analogs can be achieved through various synthetic routes, including both classical and more advanced methodologies.

A common approach involves the multi-step synthesis starting from readily available precursors. For example, a patented method for preparing 1-cyclopropylmethyl piperazine, an intermediate for the drug Volasertib, involves the following sequence:

Reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride to form an amide.

Reduction of the carbonyl group.

Deprotection of the Boc group to yield the final product. google.com

This method is advantageous due to the use of readily available starting materials and is suitable for large-scale production. google.com

Alternative synthetic strategies for related structures include:

Alkylation of a pre-existing piperazine ring: For instance, 3-methylpiperazine can be alkylated with bromomethylcyclopropane in the presence of a base like dipotassium (B57713) carbonate. google.com

Catalytic Hydrogenation: 2-Methylpiperazine (B152721) can be synthesized by the catalytic hydrogenation of 1-benzyl-3-methylpiperazine (B130311) using a palladium on carbon (Pd/C) catalyst. chemicalbook.com

From Cyclopropyl Methyl Ketone: Racemic cyclopropylglycine can be synthesized in a multi-gram scale from the inexpensive starting material cyclopropyl methyl ketone. researchgate.net This amino acid could potentially serve as a precursor for the synthesis of cyclopropyl-substituted piperazinones. For instance, (S)-1-cyclopropyl-6-methylpiperazin-2-one is a known compound. nih.gov

Photocatalysis: A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine has been developed using semiconductor-loaded zeolite composite catalysts, demonstrating the potential for environmentally friendly synthetic methods. researchgate.net

The choice of synthetic route often depends on the desired scale of production, the availability of starting materials, and the specific stereochemistry required for the final product.

Data Tables

Table 1: Synthetic Methods for Piperazine Derivatives

| Product | Starting Materials | Key Reagents/Conditions | Reference |

| 1-Cyclopropylmethyl piperazine | N-Boc-piperazine, Cyclopropanecarbonyl chloride | 1. Triethylamine or pyridine; 2. Sodium borohydride, Boron trifluoride-ethyl ether; 3. Concentrated HCl, NaOH or KOH | google.com |

| 1-Cyclopropylmethyl-3-methylpiperazine | 3-Methylpiperazine, Bromomethylcyclopropane | Dipotassium carbonate, Ethyl acetate | google.com |

| 2-Methylpiperazine | 1-Benzyl-3-methylpiperazine | Hydrogen, 5% Pd/C, Water | chemicalbook.com |

| N-Cyclopropyl-2-methyl-3-(4-ethoxycarbonyl-1-piperazinyl)-4-fluoro-6-nitroaniline | 3,6-Difluoro-2-(4-ethoxycarbonyl-1-piperazinyl)-5-nitrotoluene, Cyclopropylamine (B47189) | Potassium fluoride, Dimethylsulfoxide | prepchem.com |

Photocatalytic Methods for Piperazine Synthesis

The application of photocatalysis represents a novel and environmentally conscious approach to the synthesis of piperazine derivatives. While direct photocatalytic synthesis of this compound is not extensively documented, research on analogous structures like 2-methylpiperazine provides a foundational understanding of this methodology. iitm.ac.innih.gov

A notable method involves the intramolecular cyclization of N-(β-hydroxypropyl)-ethylenediamine using semiconductor-zeolite composite catalysts. iitm.ac.in In this process, a solution of the starting material in a non-aqueous solvent like acetonitrile (B52724) is irradiated with a high-pressure mercury lamp. iitm.ac.in The reaction is conducted in the presence of a catalyst suspension and a continuous stream of molecular oxygen. iitm.ac.in The efficiency of this conversion is highly dependent on the choice of both the semiconductor and the zeolite support. iitm.ac.in

Detailed studies have demonstrated that a 5 wt% Titanium dioxide (TiO₂) on Hβ zeolite composite photocatalyst provides the highest yield for 2-methylpiperazine. iitm.ac.in The assumed mechanism involves oxidation and reduction processes initiated by the photocatalyst, leading to the cyclization of the substrate. iitm.ac.inresearchgate.net A similar photocatalytic route has been employed for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine, achieving yields as high as 59.0 mol% with a 5 wt% TiO₂/Hbeta catalyst. researchgate.net These findings suggest a viable pathway for synthesizing cyclopropyl-substituted piperazines by selecting appropriate precursors.

Table 1: Photocatalytic Synthesis of 2-Methylpiperazine

| Starting Material | Catalyst | Solvent | Light Source | Product Yield | Reference |

|---|---|---|---|---|---|

| N-(β-hydroxypropyl)-ethylenediamine | 5 wt% TiO₂–Hβ | Acetonitrile | 250 W HP Mercury Lamp | Highest Yield Reported | iitm.ac.in |

| N-(2,3-dihydroxypropyl)ethylenediamine | 5 wt% TiO₂/Hbeta | Not specified | Not specified | Up to 59.0 mol% (Piperazine) | researchgate.net |

Optimization of Synthetic Routes for Yield and Purity

Achieving high yield and purity is a central goal in the synthesis of this compound and related compounds. A key strategy involves the use of transition metal catalysis, particularly with palladium. A modular method for creating highly substituted piperazines utilizes a palladium-catalyzed cyclization reaction. acs.org This process couples a propargyl unit with various diamine components, affording the desired nitrogen heterocycles in good to excellent yields, sometimes as high as 98%. acs.org

The optimization of these conditions includes using a low catalyst loading, typically around 3 mol % of a palladium complex, which is effective for the reaction. acs.org The versatility of this method allows for significant modifications to both the diamine and the propargyl carbonate, enabling the synthesis of a diverse range of piperazine structures with a high degree of stereo- and regiochemical control. acs.org For instance, the reaction between specific propargyl carbonates and substituted ethylenediamine (B42938) derivatives has been shown to proceed rapidly to completion, yielding the piperazine product in near-quantitative amounts. acs.org

Table 2: Optimized Conditions for Substituted Piperazine Synthesis

| Catalyst System | Substrates | Key Optimization Feature | Reported Yield | Reference |

|---|---|---|---|---|

| Palladium (3 mol %) | Propargyl carbonates, bis-nitrogen nucleophiles | Low catalyst loading, high modularity | Up to 98% | acs.org |

| Pd(DMSO)₂(TFA)₂ | Alkenes with nitrogen nucleophiles | Base-free, aerobic oxidative cyclization | Good to excellent | organic-chemistry.org |

| None (reagent optimization) | Cyclohexyl halide, 1-Boc-piperazine | Avoidance of costly reducing agents | Not specified | google.com |

Control of Side Reactions and Impurity Formation during Synthesis

The synthesis of complex molecules like this compound is often accompanied by the formation of side products and impurities, which necessitates careful control over reaction conditions and robust purification methods.

One common source of impurities is the catalyst itself. For instance, in palladium-catalyzed reactions, residual metal can contaminate the final product, which can be difficult to remove. mdpi.com This has led to the development of transition metal-free synthetic routes to avoid such purification challenges. mdpi.com

Side reactions involving the reactants can also lead to a mixture of products. In the photocatalytic synthesis of 2-methylpiperazine, the formation of piperazine as a side product was observed. iitm.ac.in In another photocatalytic synthesis of piperazine, identified by-products included carbon dioxide and trace amounts of 1,2-dihydropiperazinecarbinol, indicating that over-oxidation or alternative reaction pathways can occur. researchgate.net

Careful control of reaction parameters is crucial to minimize the formation of by-products. For example, in the synthesis of a complex piperazine-containing drug, the conditions for adding (3-methoxyphenyl)piperazine had to be meticulously controlled to prevent the formation of racemic ring-closure by-products and to achieve a high yield of the desired product. mdpi.com The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion and to identify the presence of impurities. mdpi.com Following the reaction, purification techniques such as column chromatography are frequently employed to isolate the desired compound from unreacted starting materials and side products. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom can be determined, leading to an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For the dihydrochloride (B599025) salt of (R)-1-cyclopropyl-2-methylpiperazine, the following proton chemical shifts (δ) in parts-per-million (ppm) have been reported in Deuterated Dimethyl Sulfoxide (DMSO-d6). google.com The signals from the cyclopropyl (B3062369) and methyl groups, as well as the piperazine (B1678402) ring protons, are key to confirming the structure.

The characteristic upfield signals for the cyclopropyl protons and the presence of a signal corresponding to a methyl group are crucial identifiers. The multiplets associated with the piperazine ring protons reflect the complex spin-spin coupling in the non-planar ring system.

Table 1: ¹H NMR Spectroscopic Data for (R)-1-Cyclopropyl-2-methylpiperazine dihydrochloride in DMSO-d6 google.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 0.26 | broad singlet | 1H | Cyclopropyl CH |

| 0.36-0.51 | multiplet | 2H | Cyclopropyl CH₂ |

| 0.61 | doublet (J=5.56 Hz) | 1H | Cyclopropyl CH |

| 0.93-1.29 | multiplet | 3H | Methyl CH₃ |

| 1.65 | broad singlet | 1H | Piperazine CH |

| 2.16-2.40 | multiplet | 1H | Piperazine CH |

| 2.43 | singlet | 3H | N-Methyl CH₃ |

| 2.58 | broad singlet | 1H | Piperazine CH |

| 2.75 | - | - | - |

Note: The exact assignment of individual piperazine ring protons can be complex due to conformational exchange and signal overlap.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. While specific experimental data for 1-cyclopropyl-2-methylpiperazine is not widely available in public literature, the expected chemical shifts can be predicted based on the structure. The spectrum would be expected to show distinct signals for the cyclopropyl carbons, the methyl carbon, and the carbons of the piperazine ring. The chemical shifts of the piperazine ring carbons would be influenced by the nitrogen atoms and the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Detection and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS would be employed to determine its molecular weight by observing the molecular ion peak ([M+H]⁺). This technique is also a powerful tool for assessing the purity of the compound by separating it from any impurities prior to mass analysis. While specific LC-MS reports are not publicly detailed, it is a standard method used in the characterization of such compounds. google.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). For this compound, HRMS is employed to determine its exact mass, which is a fundamental physical constant derived from the sum of the exact masses of its constituent isotopes.

The elemental composition of this compound is C₈H₁₆N₂. Based on this, the theoretical exact mass can be calculated with high precision. The experimentally determined exact mass via HRMS serves to confirm this molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The exact mass for the neutral molecule has been computationally determined to be 140.131348519 Da. nih.gov In a typical HRMS analysis using soft ionization techniques like electrospray ionization (ESI), the compound is observed as its protonated molecular ion, [M+H]⁺.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂ | bldpharm.com |

| Molecular Weight | 140.23 g/mol | nih.gov |

| Exact Mass | 140.131348519 Da | nih.gov |

| Monoisotopic Mass | 140.131348519 Da | nih.gov |

Analysis of Fragmentation Patterns

Mass spectrometry not only provides the molecular weight of a compound but also offers structural insights through the analysis of its fragmentation patterns. When the molecular ion (M•⁺) is subjected to sufficient energy, it fragments into smaller, characteristic ions. libretexts.org The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species, with cleavages typically occurring at the weakest bonds or leading to the formation of highly stable fragments. libretexts.orgchemguide.co.uk

The structure of this compound suggests several likely fragmentation pathways:

Loss of the Cyclopropyl Group: A common fragmentation would involve the cleavage of the bond between the cyclopropyl ring and the piperazine nitrogen. This would result in the loss of a cyclopropyl radical (•C₃H₅) or a cyclopropyl cation ([C₃H₅]⁺), depending on where the charge resides.

Piperazine Ring Cleavage: The piperazine ring can undergo characteristic ring-opening fragmentations. This often involves α-cleavage adjacent to the nitrogen atoms. For instance, cleavage of the C-C bonds within the piperazine ring can lead to the formation of various ethylamine (B1201723) or propylenediamine-type fragments.

Loss of the Methyl Group: Cleavage of the methyl group from the chiral center at the 2-position would result in a fragment with a mass loss of 15 Da (•CH₃). The resulting ion's stability would influence the prevalence of this pathway. chemguide.co.uk

Formation of Stable Ions: Fragmentation processes that lead to the formation of stable secondary or tertiary carbocations are generally favored. libretexts.org In the case of this compound, fragmentation can produce stable iminium ions, which are a common feature in the mass spectra of amines.

The resulting mass spectrum would display a pattern of peaks, with the most abundant fragment ion designated as the base peak. libretexts.org The interpretation of these fragments helps to piece together the molecule's structure, confirming the connectivity of the cyclopropyl and methyl groups to the piperazine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aliphatic and amine functionalities.

While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data from similar structures like 1-methylpiperazine (B117243) and other N-substituted piperazines. nist.govchemicalbook.com

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (piperazine ring) | 3350 - 3250 | Medium - Weak |

| C-H Stretch | Alkanes (methyl, cyclopropyl, piperazine CH₂) | 3000 - 2850 | Strong |

| C-H Stretch | Cyclopropyl Ring | ~3100 | Medium |

| N-H Bend | Secondary Amine | 1650 - 1550 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

Key expected features in the IR spectrum include:

C-H Stretching: Strong absorption bands in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl group and the methylene (B1212753) groups in the piperazine and cyclopropyl rings. researchgate.net A weaker band around 3100 cm⁻¹ may also be present, characteristic of the C-H bonds in the strained cyclopropyl ring. nist.gov

N-H Stretching: The piperazine ring contains a secondary amine (N-H). This should give rise to a moderate to weak absorption band in the region of 3350-3250 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the piperazine ring and the bond connecting the cyclopropyl group will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net

N-H Bending: The N-H bending vibration is expected to appear in the 1650-1550 cm⁻¹ range.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and intermediates. For a non-chromophoric compound like this compound, which lacks a UV-absorbing group, detection can be achieved through derivatization or by using universal detectors like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS). researchgate.netjocpr.com

A typical reversed-phase HPLC (RP-HPLC) method would be suitable for purity assessment. sielc.com The presence of the chiral center at the 2-position of the piperazine ring means that this compound exists as a pair of enantiomers. To analyze the enantiomeric purity, chiral HPLC is required. nih.gov This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation into two distinct peaks. nih.gov

Table 3: General HPLC Conditions for Analysis

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Isomeric Analysis) |

|---|---|---|

| Column | C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid, TFA) | Heptane/Ethanol or similar non-polar/polar mixtures |

| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |

| Detector | ELSD, CAD, or MS | UV (if derivatized) or MS |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled for optimal resolution |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.com

The application of UPLC for the analysis of this compound would provide several advantages:

Higher Throughput: Analysis times can be reduced significantly, often by a factor of 5 to 10, without sacrificing resolution. This is highly beneficial in research and quality control environments. waters.com

Improved Resolution: The higher efficiency of UPLC columns allows for better separation of the main compound from closely related impurities.

Increased Sensitivity: The sharper and narrower peaks generated by UPLC lead to greater peak heights and improved signal-to-noise ratios, facilitating the detection and quantification of trace-level impurities. waters.com

UPLC systems, like HPLC, can be coupled with various detectors, including mass spectrometers (UPLC-MS), providing rapid and highly sensitive analysis for both purity and isomeric composition. bldpharm.comnih.gov The principles of method development for UPLC are similar to those for HPLC, often involving the screening of different columns and mobile phase conditions to achieve optimal separation. sielc.comwaters.com

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of the Piperazine (B1678402) Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is not planar. youtube.com It adopts puckered conformations to alleviate ring strain. youtube.com

The most stable conformation for a six-membered ring like piperazine is the chair conformation. libretexts.org This arrangement minimizes both angle strain and torsional strain by allowing the bond angles to be close to the ideal tetrahedral angle of 109.5 degrees and by staggering the hydrogen atoms on adjacent carbons. youtube.comlibretexts.org In 1-cyclopropyl-2-methylpiperazine, the substituents on the ring can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org Therefore, it is expected that the cyclopropyl (B3062369) and methyl groups will preferentially occupy equatorial positions to achieve a lower energy state. Studies on similarly 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by factors like intramolecular hydrogen bonding. nih.gov

The piperazine ring is not static; it undergoes a rapid process called ring inversion or ring flipping. libretexts.org During this process, a chair conformation converts into its mirror-image chair conformation. This dynamic equilibrium results in the interconversion of axial and equatorial substituents. The energy barrier for this inversion in piperazine itself is relatively low. The presence of substituents like the cyclopropyl and methyl groups on this compound will influence the rate and equilibrium of this inversion process. The conformation where the larger substituents are in the more stable equatorial positions will be favored. libretexts.org

Conformational Analysis of the Cyclopropane (B1198618) Moiety

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain due to its small bond angles. dalalinstitute.com

Stereoisomerism and Diastereomeric Mixtures

The presence of two chiral centers in this compound, at the C2 position of the piperazine ring and the carbon of the cyclopropyl group attached to the piperazine, gives rise to stereoisomerism. This results in the potential for multiple stereoisomers, including enantiomers and diastereomers. When synthesized from achiral starting materials without a chiral catalyst, this compound will exist as a mixture of these stereoisomers. The separation and characterization of these individual isomers are often necessary for specific applications, particularly in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. The synthesis of specific enantiomers often requires stereoselective synthetic methods or chiral resolution techniques.

Characterization of Stereoisomers

This compound possesses a stereocenter at the C2 position, which is substituted with a methyl group. This results in the existence of two enantiomers: (R)-1-cyclopropyl-2-methylpiperazine and (S)-1-cyclopropyl-2-methylpiperazine. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, may exhibit different interactions with other chiral molecules.

The piperazine ring itself is conformationally flexible, primarily existing in two chair conformations that can interconvert via a ring-flipping process. For each enantiomer, the methyl group at the C2 position can occupy either an axial or an equatorial position. This results in two diastereomeric conformations for each enantiomer.

Furthermore, the nitrogen atom of the piperazine ring undergoes rapid inversion. However, in the case of this compound, the bulky cyclopropyl group on one nitrogen and the methyl group on the adjacent carbon create significant steric interactions that influence the conformational equilibrium. Computational studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the C2 substituent to be in the axial position to alleviate steric strain. nih.gov This suggests that the axial conformation of the methyl group in this compound may be the more stable conformer.

Table 1: Possible Stereoisomers and Conformers of this compound

| Stereoisomer | C2-Methyl Group Orientation | Description |

| (R)-1-cyclopropyl-2-methylpiperazine | Axial | A chair conformation where the methyl group at the C2 position is axial. |

| (R)-1-cyclopropyl-2-methylpiperazine | Equatorial | A chair conformation where the methyl group at the C2 position is equatorial. |

| (S)-1-cyclopropyl-2-methylpiperazine | Axial | A chair conformation where the methyl group at the C2 position is axial. |

| (S)-1-cyclopropyl-2-methylpiperazine | Equatorial | A chair conformation where the methyl group at the C2 position is equatorial. |

Separation Techniques for Enantiomers and Diastereomers

The separation of the enantiomers of this compound is a critical step for stereospecific applications. Since enantiomers have identical physical properties such as boiling point and solubility in achiral media, specialized techniques are required for their resolution.

One common method is the formation of diastereomeric salts. By reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the piperazine derivative can be recovered by treatment with a base.

Another powerful technique is chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been widely used for the separation of chiral amines. nih.gov

Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral amines. Additionally, enzymatic resolution, which utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, represents a green and efficient alternative for chiral separation.

Table 2: Common Chiral Separation Techniques for Piperazine Derivatives

| Technique | Principle | Common Chiral Selectors/Reagents |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Tartaric acid, Mandelic acid, Camphorsulfonic acid |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide derivatives (Cellulose, Amylose), Pirkle-type phases |

| Chiral GC | Differential interaction with a chiral stationary phase. | Cyclodextrin derivatives, Chiral polysiloxanes |

| Enzymatic Resolution | Enantioselective enzymatic reaction. | Lipases, Proteases |

Influence of Substitution on Conformational Landscapes

The conformational landscape of the piperazine ring in this compound is significantly influenced by the steric and electronic properties of the N-cyclopropyl and C2-methyl substituents. The piperazine ring generally prefers a chair conformation over the higher-energy boat or twist-boat conformations. In an unsubstituted piperazine, the two chair conformers are degenerate. However, the presence of substituents breaks this degeneracy.

The N-cyclopropyl group introduces considerable steric bulk. The orientation of the cyclopropyl ring relative to the piperazine ring is a key conformational parameter. The C2-methyl group also contributes to steric hindrance. The interplay between these two groups governs the preferred chair conformation and the axial/equatorial orientation of the methyl group.

In related 2-substituted piperazine systems, particularly those with a bulky N-substituent, there is often a preference for the C2-substituent to adopt an axial position. nih.gov This counterintuitive preference, contrary to what is typically observed in substituted cyclohexanes, can be attributed to the minimization of gauche interactions and other non-bonding interactions within the molecule. For this compound, an axial methyl group might experience less steric clash with the N-cyclopropyl group compared to an equatorial methyl group, depending on the orientation of the cyclopropyl ring.

Reaction Mechanisms and Chemical Reactivity of Constituent Moieties

Reactivity of the Cyclopropane (B1198618) Ring System

The high ring strain of the cyclopropane ring, estimated to be around 27.6 kcal/mol, is a major driver of its reactivity. masterorganicchemistry.com This strain arises from significant angle and torsional strain, making the C-C bonds weaker (around 65 kcal/mol) than typical C-C bonds (80-85 kcal/mol). masterorganicchemistry.com Consequently, the cyclopropane ring is susceptible to ring-opening reactions that relieve this strain.

The cyclopropane ring can undergo ring-opening reactions when treated with electrophiles. These reactions are facilitated by the significant ring strain, which provides a thermodynamic driving force for the cleavage of the carbon-carbon bonds. researchgate.net For instance, the reaction of cyclopropane with bromine in the dark results in the formation of 1,3-dibromopropane, an addition reaction that opens the ring. pharmaguideline.com Similarly, reactions with halogens like chlorine can also lead to ring-opened products. pharmaguideline.com The presence of substituents on the cyclopropane ring can influence the course of these reactions. rsc.org For example, cyclopropanes bearing an electron-accepting group can react as electrophiles in polar, ring-opening reactions. researchgate.netresearchgate.net The mechanism of electrophilic ring-opening can be complex, with evidence suggesting the formation of unsymmetrical, non-rotating, corner-protonated cyclopropane intermediates in certain cases. acs.org

The regioselectivity of C-C bond cleavage in substituted cyclopropanes is a critical aspect of their reactivity. In electrophilic ring-opening reactions of compounds like trans-2-phenylcyclopropylamine·HCl, cleavage of the distal bond (the bond opposite to the substituent) is observed. nih.gov This preference is attributed to the weakening of the distal bond by the electron-withdrawing nature of the substituent and charge-charge repulsion in the transition state. nih.gov In contrast, transition metal-catalyzed reactions of vinylcyclopropanes often proceed via selective cleavage of the vicinal C-C bond (the bond adjacent to the vinyl group), leading to the formation of π-allyl-metal complexes. nih.gov The regioselectivity in these catalytic systems can be controlled by the choice of catalyst and substituents on the cyclopropane ring. nih.govrsc.org Electrochemical methods have also been developed for the C-C bond cleavage of arylcyclopropanes, achieving high chemo- and regioselectivity for 1,3-difunctionalization. researchgate.netnih.govresearchgate.net

In the electrophilic ring-opening of certain substituted cyclopropanes, the formation of dicationic intermediates has been proposed. The ring-opening of trans-2-phenylcyclopropylamine·HCl is described as a dicationic ring-opening reaction, highlighting the involvement of charged species in the transition state. nih.gov Mechanistic studies on the electrochemical C-C bond cleavage of arylcyclopropanes suggest the formation of an arylcyclopropane radical cation as a key intermediate, which then generates a benzyl (B1604629) carbonium ion. researchgate.netnih.govresearchgate.net These intermediates are crucial in directing the outcome of the reaction and enabling the formation of 1,3-difunctionalized products.

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms within the piperazine ring are fundamental to its chemical reactivity, imparting nucleophilic and basic properties to the molecule. researchgate.netnih.govnih.gov

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them nucleophilic. researchgate.netambeed.com This nucleophilicity allows piperazine and its derivatives to readily undergo alkylation reactions with alkyl halides or other alkylating agents. ambeed.comgoogle.comresearchgate.netgoogle.com The reaction involves the substitution of a hydrogen atom on one or both of the nitrogen atoms with an alkyl group. ambeed.com Controlling the degree of alkylation to achieve mono- or di-substitution can be challenging. researchgate.net Strategies to achieve selective mono-alkylation include using a large excess of piperazine or employing protecting groups. researchgate.net

The nucleophilic nitrogen atoms of piperazine can also react with acylating agents such as acyl chlorides and acid anhydrides to form amides. ambeed.comnih.gov This acylation reaction is a common method for introducing various functional groups onto the piperazine ring. ambeed.com The resulting N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the newly formed amide bond. nih.govrsc.org This property is of significant interest in the study of the conformational dynamics of these molecules. nih.govrsc.org

Oxidation and Reduction Pathways

The chemical structure of 1-cyclopropyl-2-methylpiperazine features moieties susceptible to both oxidation and reduction, influencing its stability and metabolic fate. The cyclopropyl (B3062369) group attached to a nitrogen atom is particularly significant in its oxidative profile.

Oxidation: The oxidation of this compound can occur at several sites. The cyclopropylamine (B47189) moiety is a known target for cytochrome P450 (CYP) enzymes. hyphadiscovery.com This enzymatic oxidation can lead to the formation of hydroxylated metabolites or proceed through radical formation, potentially causing the opening of the strained cyclopropyl ring. hyphadiscovery.com This process can generate reactive intermediates capable of forming covalent adducts with other molecules. hyphadiscovery.com A notable parallel is seen in the metabolism of the antibiotic trovafloxacin, where CYP-mediated oxidation of its cyclopropylamine group results in reactive ring-opened intermediates. hyphadiscovery.com

Beyond enzymatic pathways, chemical oxidation can be achieved using standard laboratory reagents. Agents like hydrogen peroxide or potassium permanganate (B83412) are capable of oxidizing the compound.

Reduction: The piperazine ring itself is generally stable to reduction under typical conditions. However, functional groups that might be introduced onto the molecule could be subject to reduction. For more forceful reductions, potent reducing agents like lithium aluminum hydride (LiAlH₃) can be employed.

Hydrolysis of Derived Amide Bonds

Amides can be formed by reacting the secondary amine at the N4 position of the this compound ring with a carboxylic acid or its derivative. The resulting amide bond can be cleaved through hydrolysis, a reaction that is typically slow but can be catalyzed by acid or base, often requiring heat. masterorganicchemistry.com This reaction regenerates the piperazine derivative and the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the first step is the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com The process ultimately cleaves the C-N bond, yielding a carboxylic acid and the protonated amine (an ammonium (B1175870) salt). masterorganicchemistry.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (like NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which is a poor leaving group but is subsequently protonated by the carboxylic acid formed in the reaction. The final products are the amine and a carboxylate salt. youtube.com

Catalytic systems using metal complexes or solid catalysts like zirconium dioxide (ZrO₂) have also been shown to be effective in promoting the hydrolysis of amide bonds under various conditions. researchgate.netrsc.org

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of this compound is largely dictated by the secondary amine at the N4 position, which serves as the primary site for intermolecular reactions. Intramolecular reactions, though less common, are plausible, particularly involving the strained cyclopropyl ring.

Intermolecular Reactions: The N4 amine is nucleophilic and can readily participate in a variety of bond-forming reactions. These are fundamental for incorporating the piperazine scaffold into larger molecules. mdpi.com

N-Alkylation: Reaction with alkyl halides or sulfonates results in the formation of a new C-N bond at the N4 position. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann reactions can be used to attach aryl groups to the N4 nitrogen. mdpi.com

Acylation/Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids forms a stable amide bond, as discussed in the previous section. mdpi.com

Intramolecular Reactions: Intramolecular reactions could be triggered by the formation of a radical on the cyclopropyl ring. Computational studies on other cyclopropyl ketones show that radical formation can lead to cyclopropyl fragmentation (ring-opening). nih.gov Similarly, certain cyclopropyl-containing compounds can undergo intramolecular cycloadditions or thermal rearrangements under specific conditions. researchgate.net For this compound, such a reaction might involve the opened cyclopropyl ring reacting with another part of the molecule, though this would require specific and likely energetic conditions.

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the piperazine ring—the N1-cyclopropyl group and the C2-methyl group—exert significant electronic and steric influence on the molecule's reactivity.

Steric Hindrance: The methyl group at the C2 position provides steric bulk, which can hinder reactions at the adjacent N1 nitrogen. This steric effect, combined with the fact that N1 is a tertiary amine, makes the N4 secondary amine the more accessible and reactive site for most intermolecular reactions like alkylation or acylation.

Conformational Effects: The presence of a cyclopropyl group can influence the conformational preference of the six-membered piperazine ring. chemistryworld.com This can affect the orientation of the lone pair on the N4 nitrogen, thereby modulating its nucleophilicity and reaction rates.

Electronic Effects: The cyclopropyl group can act as a weak electron-donating group through its unique bent bonds, which can slightly increase the basicity and nucleophilicity of the piperazine nitrogens.

Metabolic Blocking: Substituents can be strategically used to block metabolic pathways. For example, studies on other molecules have shown that substituting a cyclopropyl ring with a methyl group can block oxidative metabolism at that site, improving the compound's stability. hyphadiscovery.com This highlights how substituents can direct reactivity away from certain positions.

The interplay of these factors ensures that reactions involving external reagents will selectively occur at the less hindered and more available N4 position.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can predict a wide range of molecular properties, from equilibrium geometry to spectroscopic parameters.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. This optimized structure represents the most stable three-dimensional conformation of the molecule. For 1-cyclopropyl-2-methylpiperazine, this process would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) or higher.

The optimization would confirm that the piperazine (B1678402) ring adopts a stable chair conformation to minimize steric strain. The positions of the cyclopropyl (B3062369) and methyl substituents (either axial or equatorial) would be determined, with the lowest energy conformer likely having the bulkier cyclopropyl group in an equatorial position to reduce steric hindrance.

Below is a table of illustrative optimized geometric parameters (bond lengths and angles) that would be expected from a DFT calculation.

| Illustrative Bond Lengths (Å) | Illustrative Bond Angles (°) | ||

|---|---|---|---|

| Bond | Expected Value | Angle | Expected Value |

| C-N (piperazine ring) | ~1.47 | C-N-C (piperazine ring) | ~110.5 |

| C-C (piperazine ring) | ~1.53 | N-C-C (piperazine ring) | ~111.0 |

| N-C (cyclopropyl) | ~1.45 | C-C-C (cyclopropyl ring) | ~60.0 |

| C-C (cyclopropyl ring) | ~1.51 | H-C-H (methyl) | ~109.5 |

| N-C (methyl) | ~1.46 | C-N-C (substituents) | ~112.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.netschrodinger.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring, reflecting their electron-donating (nucleophilic) character. The LUMO would likely be distributed across the σ-antibonding orbitals of the molecular framework. DFT calculations provide quantitative values for these orbital energies.

| Parameter | Illustrative Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high chemical stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the two nitrogen atoms, particularly the one at the 4-position which is a secondary amine. This highlights their role as the primary sites for protonation and nucleophilic reactions. The hydrogen atoms bonded to carbon and nitrogen would exhibit positive potential (blue), while the carbon framework would be relatively neutral (green). nih.govcram.com

DFT calculations can accurately predict spectroscopic data, which is crucial for structural elucidation.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide predicted ¹H and ¹³C chemical shifts that can be compared with experimental spectra to confirm the structure. For this compound, calculations would predict characteristic upfield shifts for the cyclopropyl protons (typically 0.2-1.0 ppm) due to the ring's magnetic anisotropy. nih.gov The methyl protons and piperazine ring protons would appear in distinct regions of the spectrum.

IR Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) that are active in an infrared (IR) spectrum. researchgate.net For this compound, key predicted frequencies would include N-H stretching (~3300 cm⁻¹), C-H stretching (aliphatic and cyclopropyl, ~2850-3050 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹). nist.govnist.gov Calculated frequencies are often systematically scaled to better match experimental values.

| Spectroscopic Parameter | Expected Theoretical Prediction |

|---|---|

| 1H NMR Shifts | Distinct signals for cyclopropyl, methyl, and piperazine protons. |

| 13C NMR Shifts | Unique signals for each carbon environment. |

| IR Frequency (N-H Stretch) | ~3300 cm-1 |

| IR Frequency (C-H Stretch) | ~2850-3050 cm-1 |

Molecular Modeling and Simulation

While DFT focuses on static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules, such as conformational changes.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. uwlax.edu For this compound, the key degrees of freedom include the puckering of the piperazine ring and the rotation around the N-cyclopropyl and C-methyl single bonds.

A conformational energy profile would be generated by systematically rotating specific dihedral angles and calculating the energy at each step. This would reveal the energy barriers between different conformers and identify the most stable (lowest energy) states. The analysis would likely show multiple local energy minima corresponding to different chair and boat conformations of the piperazine ring, as well as various orientations of the equatorial and axial substituents. Such studies are essential for understanding how the molecule's shape influences its biological activity and physical properties.

Quantum Mechanical Approaches to Molecular Properties

Quantum mechanics (QM) offers a powerful lens for investigating the molecular properties of this compound, providing precise insights that are often unattainable through classical methods alone. mdpi.com Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling the electronic structure and predicting various molecular attributes. mdpi.com

Quantum mechanical calculations allow for the determination of several key properties of this compound. While specific experimental data on this molecule is scarce, its properties can be predicted using computational tools. For instance, public databases provide computed properties for the closely related compound 1-cyclopropylpiperazine, which can serve as a reference point for understanding the effects of the additional methyl group in the target molecule. nih.gov

Table 1: Computed Molecular Properties of Piperazine Derivatives

| Property | This compound | 1-Cyclopropylpiperazine |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂ | C₇H₁₄N₂ nih.gov |

| Molecular Weight | 140.23 g/mol bldpharm.com | 126.20 g/mol nih.gov |

| IUPAC Name | This compound | 1-cyclopropylpiperazine nih.gov |

| SMILES Code | CC1N(C2CC2)CCNC1 bldpharm.com | C1CC1N2CCNCC2 nih.gov |

Note: This table contains data generated from computational models.

The conformational landscape of molecules containing a cyclopropyl group has been a subject of theoretical interest. For example, studies on cyclopropyl methyl ketone using ab initio quantum mechanical approaches have determined that the s-cis conformation is the most stable. uwlax.edu Such computational analyses, often performed with software like Gaussian, provide insights into the molecule's most stable geometry by calculating the potential energy at different torsion angles. uwlax.edu These principles can be extended to this compound to understand the preferred spatial arrangement of its cyclopropyl and methyl groups relative to the piperazine ring, which in turn influences its reactivity and interactions.

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical investigations into the reaction pathways and transition states of molecules containing cyclopropyl rings are crucial for predicting their chemical reactivity. The high ring strain of the cyclopropane (B1198618) moiety often makes it susceptible to ring-opening reactions, and computational studies can elucidate the energetics and mechanisms of these processes. researchgate.net

The study of transition states—the fleeting, high-energy configurations that molecules pass through during a chemical reaction—is a key area of computational chemistry. nih.gov For reactions involving cyclopropyl groups, quantum mechanical calculations can be used to model the geometry and energy of these transition states. researchgate.net For example, in the context of other substituted cyclopropanes, calculations have been employed to determine the energy differences between various possible transition state structures, thereby predicting the regioselectivity of ring-opening reactions. researchgate.net

The distortion/interaction model is a powerful computational tool for analyzing activation barriers in cycloaddition reactions. nih.gov This model dissects the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. nih.gov While direct studies on this compound are not available, the principles of this model could be applied to understand its potential reactivity in cycloaddition reactions.

For instance, theoretical studies on the reactions of cyclopropenes with tetrazines have shown how electronic effects of substituents influence reaction rates. nih.gov Similar computational approaches could predict how the electron-donating nature of the piperazine nitrogen and the steric bulk of the methyl group in this compound would affect its participation in various chemical transformations. The computational design of protein pockets to stabilize the transition state of reactions has also been demonstrated, highlighting the power of these theoretical approaches in understanding and even controlling chemical reactivity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Cyclopropylpiperazine |

| Cyclopropyl methyl ketone |

| Cyclopentadiene |

| Ethylene |

| Tetrazine |

| Triazine |

| trans-Cyclooctene |

| p-Biphenylalanine |

Advanced Chemical Applications and Structure Reactivity Correlations

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of the 1-cyclopropyl-2-methylpiperazine core is governed by a combination of electronic and steric factors. The strategic placement of the cyclopropyl (B3062369) and methyl groups allows for fine-tuning of the molecule's properties, particularly the nucleophilicity and basicity of the nitrogen atoms within the piperazine (B1678402) ring.

The cyclopropyl group exerts significant stereoelectronic effects that modulate the reactivity of the piperazine moiety. The carbon-carbon bonds within the cyclopropane (B1198618) ring possess a higher degree of p-character than those in typical alkanes, a feature described by the Walsh orbital model. researchgate.netnih.govscientificupdate.com This "pi-character" allows the cyclopropyl ring to engage in electronic interactions with adjacent functional groups. researchgate.netnih.gov When attached to the piperazine nitrogen, the cyclopropyl group can influence the nitrogen's lone pair availability and, consequently, its nucleophilicity and basicity. The orientation of the cyclopropyl ring relative to the piperazine ring is crucial; a "bisected" conformation allows for maximal orbital overlap, which can stabilize an adjacent positive charge, for instance, in the transition state of a reaction.

The presence of the methyl group at the C-2 position of the piperazine ring introduces both steric and electronic effects. Electronically, it acts as a weak electron-donating group through an inductive effect, which can slightly increase the basicity of the adjacent nitrogen atom. Sterically, it introduces a chiral center and restricts the conformational flexibility of the piperazine ring, which can influence the stereochemical outcome of reactions.

Hyperconjugation involving the cyclopropyl group is another key principle influencing the chemical properties of this compound. The strained C-C bonds of the cyclopropyl ring can act as electron donors, overlapping with adjacent empty or partially filled orbitals. This interaction is particularly relevant in stabilizing cationic intermediates or transition states that may form at the piperazine nitrogen during a chemical reaction.

While the cyclopropane ring is generally considered incapable of transmitting conjugation in the ground state to the same extent as a double bond, it can effectively do so in transition states where bond-breaking has commenced. stackexchange.com This capability can lower the activation energy for certain reactions. For example, in reactions involving the nitrogen atom, the ability of the cyclopropyl group to stabilize a developing positive charge through hyperconjugation can enhance its reactivity compared to a simple alkyl-substituted amine. The debate continues regarding the extent of this effect, but it is a recognized factor in the unique chemistry of cyclopropyl-amines. stackexchange.com

Structural Modification and its Influence on Chemical Transformation Pathways

This compound serves as a versatile building block in organic synthesis, where its structural features can be leveraged to direct chemical transformations. Modifications to this core structure are often performed to create derivatives with specific properties for various applications, including in medicinal chemistry.

The piperazine moiety offers two distinct nitrogen atoms for functionalization. The N-1 nitrogen is tertiary due to the cyclopropyl substituent, while the N-4 nitrogen is a secondary amine, presenting a reactive site for a wide range of chemical transformations. Common modifications at the N-4 position include:

Amide Bond Formation: Coupling with carboxylic acids or their derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Nucleophilic Aromatic Substitution (SNAr): Reaction with activated aryl halides or heteroaryl halides. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides. mdpi.com

For instance, N-cyclopropyl piperazine motifs are integral to certain kinase inhibitors, where they are often introduced via SNAr reactions with a heterocyclic core. wikipedia.org Similarly, in the development of novel antibacterial agents, the piperazine N-4 nitrogen of related structures is functionalized to explore structure-activity relationships. nih.gov The presence of the 2-methyl group creates a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving selective interactions with biological targets. The cyclopropyl group, in this context, often serves to provide conformational rigidity and enhance metabolic stability. iris-biotech.de

Influence of Cyclopropyl Moiety on Enzymatic Oxidation Pathways at a Molecular Level

In drug discovery and development, the cyclopropyl group is frequently introduced into molecules to improve their metabolic profiles. researchgate.netscientificupdate.com Its influence is primarily rooted in its high resistance to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) family. hyphadiscovery.com

The enhanced metabolic stability conferred by the cyclopropyl group is a direct consequence of its high carbon-hydrogen (C-H) bond dissociation energy (BDE). hyphadiscovery.com Oxidative metabolism by CYP enzymes often begins with a hydrogen atom abstraction step; a higher BDE makes this initial step more energetically demanding and therefore less likely to occur. hyphadiscovery.com The C-H bonds of a cyclopropyl ring are shorter, stronger, and more polarized than those in acyclic alkanes. researchgate.netnih.govhyphadiscovery.com

As shown in the table below, the C-H BDE for cyclopropane is significantly higher than for a secondary C-H bond in a linear alkane, making it a much less favorable site for enzymatic oxidation.

| Compound | Bond | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | c-C₃H₅-H | ~106.3 | nih.govumn.edu |

| Cyclobutane | c-C₄H₇-H | ~99.8 | nih.govumn.edu |

| Cyclohexane | c-C₆H₁₁-H | ~99.5 | nih.govumn.edu |

| Ethane | CH₃CH₂-H | ~101.1 | rsc.org |

This high BDE makes the N-cyclopropyl group an effective replacement for other N-alkyl groups, such as N-ethyl or N-isopropyl, which are more susceptible to CYP-mediated N-dealkylation. iris-biotech.de

The primary role of the N-cyclopropyl group in this compound is to act as a metabolic shield, diverting metabolism away from the N-1 position. This forces biotransformation to occur at other, less reactive sites on the molecule. This strategy is a cornerstone of modern medicinal chemistry for enhancing a drug's half-life and reducing the formation of potentially reactive metabolites. iris-biotech.dehyphadiscovery.com

However, the cyclopropyl ring is not completely inert. While more stable, it can undergo metabolism under certain biological conditions. hyphadiscovery.com Observed biotransformation routes for cyclopropylamines can include:

Hydroxylation: Oxidation on the cyclopropyl ring itself, although this is generally a minor pathway. hyphadiscovery.com

Ring Opening: In some cases, CYP-mediated oxidation can lead to the formation of a cyclopropyl radical, which can undergo ring-opening rearrangement. nih.gov This can lead to the formation of reactive intermediates capable of forming conjugates with cellular nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.comnih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for laboratory-scale preparation of 1-Cyclopropyl-2-methylpiperazine?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a pre-functionalized piperazine core. For example, cyclopropyl groups can be incorporated using gold-catalyzed alkyne cyclization (as demonstrated in cyclopropane-substituted intermediates in Scheme 5 of ) . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yield. For methyl group introduction, reductive alkylation or nucleophilic substitution on the piperazine nitrogen is common. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the cyclopropyl ring (e.g., upfield-shifted protons at δ 0.5–1.5 ppm) and methyl-piperazine signals (δ 2.2–3.5 ppm for N–CH₃). Compare with literature data for similar derivatives (e.g., 1-isopropyl-4-arylpiperazines in ) .

- HRMS : Validate molecular formula (e.g., C₈H₁₆N₂) with high-resolution mass spectrometry.

- IR Spectroscopy : Confirm absence of unwanted functional groups (e.g., carbonyls from incomplete reduction).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritation (acute toxicity Category 4, per ) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources (per MSDS guidelines in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for cyclopropane-functionalized piperazines?

- Methodological Answer :